molecular formula C9H7N3O4 B12638657 2-Amino-6-nitro-1H-indole-3-carboxylic acid CAS No. 937673-92-2

2-Amino-6-nitro-1H-indole-3-carboxylic acid

Cat. No.: B12638657
CAS No.: 937673-92-2
M. Wt: 221.17 g/mol
InChI Key: JBBHXLIFNVFCKX-UHFFFAOYSA-N
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Description

2-Amino-6-nitro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-nitro-1H-indole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-Amino-1H-indole-3-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction is usually carried out in an acidic medium to ensure the selective nitration of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,6-diamino-1H-indole-3-carboxylic acid.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-Amino-6-nitro-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research .

Properties

CAS No.

937673-92-2

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-amino-6-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c10-8-7(9(13)14)5-2-1-4(12(15)16)3-6(5)11-8/h1-3,11H,10H2,(H,13,14)

InChI Key

JBBHXLIFNVFCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C(=O)O)N

Origin of Product

United States

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